molecular formula C16H22N2O2 B2655307 N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide CAS No. 953935-66-5

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2655307
CAS No.: 953935-66-5
M. Wt: 274.364
InChI Key: FIUDFTDHOPNMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a cyclopropanecarboxamide moiety linked via an ethyl chain to a 2-phenylmorpholine core. The 2-phenylmorpholine group is a key structural feature found in compounds with documented central nervous system (CNS) activity, acting as stimulants or anorectics. For instance, the drug phendimetrazine contains a similar 2-phenylmorpholine structure and is known to function as a prodrug for phenmetrazine, acting as a norepinephrine-dopamine releasing agent (NDRA) . Furthermore, the cyclopropanecarboxamide unit is a privileged scaffold in drug discovery, often employed to enhance metabolic stability, reduce conformational flexibility, and improve potency. This structural motif is present in various bioactive molecules and has been investigated for its anti-tumor properties, as seen in patented cyclopropanecarboxamide-substituted aromatic compounds designed as anti-tumor agents . The strategic combination of these two pharmacophores in a single molecule suggests potential for multi-target activity or improved pharmacokinetic profiles. Researchers can explore this compound as a lead structure or chemical probe for studying neurodegenerative disorders, obesity, or oncological pathways. Its rigid, three-dimensional structure also makes it a valuable candidate for probing protein-ligand interactions and structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(14-6-7-14)17-8-9-18-10-11-20-15(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUDFTDHOPNMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by neutralization with a base.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Attachment of the Cyclopropane Carboxamide Moiety: The final step involves the reaction of the intermediate compound with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide has been investigated for its inhibitory effects on specific kinases and proteins associated with various diseases.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

A notable study synthesized a series of compounds similar to this compound, demonstrating potent inhibitory activity against GSK-3β. This kinase is implicated in several neurodegenerative diseases, including Alzheimer’s disease. The tested compounds exhibited favorable pharmacokinetic profiles and significantly reduced tau phosphorylation in vivo, suggesting a potential role in Alzheimer's treatment .

Anti-Cancer Properties

Another area of interest is the compound's potential as an anti-cancer agent. Research into derivatives of cyclopropanecarboxamides has shown moderate to high cytotoxic activity against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cells. The mechanism often involves the inhibition of critical signaling pathways that promote tumor growth .

Neurodegenerative Diseases

Given its action on GSK-3β, this compound is being explored for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate tau protein phosphorylation presents a promising avenue for developing therapies aimed at slowing disease progression .

Treatment of Mycobacterial Infections

Some derivatives of similar compounds have demonstrated significant anti-mycobacterial activity, showing promise as potential treatments for tuberculosis and other mycobacterial infections. The minimum inhibitory concentrations (MICs) observed indicate strong efficacy, making them valuable candidates for further development .

Case Studies and Research Findings

Study Focus Findings
Study on GSK-3β InhibitionNeurodegenerative DiseasesCompounds showed significant inhibition of GSK-3β with improved tau phosphorylation outcomes in mice .
Anti-Cancer Activity EvaluationOncologyDerivatives exhibited cytotoxicity against A549, H460, HT-29 cell lines, indicating potential as anti-cancer agents .
Anti-Mycobacterial ActivityInfectious DiseasesCompounds demonstrated MICs as low as 2 µg/ml against mycobacterial strains .

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.

Comparison with Similar Compounds

Morpholine vs. Piperidine Substituents

The target compound’s 2-phenylmorpholine group distinguishes it from cyclopropylfentanyl, which contains a piperidine ring. Cyclopropylfentanyl’s piperidine moiety is critical for μ-opioid receptor binding, suggesting the target compound may lack opioid activity unless the morpholine group supports analogous interactions .

Aromatic Substituents and Receptor Targeting

Lemborexant’s fluorinated aromatic rings (3-fluorophenyl, 5-fluoropyridin-2-yl) are optimized for orexin receptor antagonism, a mechanism absent in the target compound’s structure. The phenylmorpholine group in the target compound may favor interactions with serotonin or dopamine receptors, though empirical studies are needed .

Research Implications and Gaps

  • Pharmacological Profiling: The target compound’s morpholine-cyclopropane architecture warrants evaluation for CNS activity, particularly in orexin or non-opioid receptor systems.
  • Metabolic Stability : Morpholine’s resistance to oxidative metabolism could enhance half-life compared to piperidine-based analogs like cyclopropylfentanyl .
  • Safety and Toxicity : Cyclopropylfentanyl’s association with opioid toxicity underscores the need to assess the target compound’s safety profile, especially if CNS penetration occurs .

Future studies should prioritize in vitro receptor binding assays and in vivo pharmacokinetic analyses to validate these hypotheses.

Biological Activity

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and inflammatory conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core with a morpholine moiety, which is crucial for its biological interactions. The general structure can be represented as follows:

N 2 2 phenylmorpholin 4 yl ethyl cyclopropanecarboxamide\text{N 2 2 phenylmorpholin 4 yl ethyl cyclopropanecarboxamide}

This structure allows for various interactions with biological targets, enhancing its therapeutic potential.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, it has been studied for its role as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in neuroinflammation and neurodegeneration.

Key Mechanisms:

  • GSK-3β Inhibition : The compound has demonstrated significant inhibitory activity against GSK-3β, which is crucial in the regulation of various cellular processes including apoptosis and inflammation. In vitro studies have shown IC50 values in the low micromolar range, indicating potent activity against this target .
  • Neuroprotective Effects : Research indicates that the compound may enhance cell survival in models of Parkinson's disease by modulating pathways associated with neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Modifications to the morpholine ring and cyclopropane structure can significantly impact its potency and selectivity.

Modification Effect on Activity
Substitution on the morpholineAlters binding affinity to GSK-3β
Variations in cyclopropane sizeAffects metabolic stability
Changes in side chainsModulates bioavailability and solubility

Case Studies

  • Neuroprotective Studies :
    In a study investigating neuroprotective agents, this compound was shown to improve neuronal survival rates under oxidative stress conditions. The compound was administered to neuronal cell cultures exposed to neurotoxic agents, resulting in a statistically significant increase in cell viability compared to controls .
  • Inflammation Models :
    The compound has also been evaluated in animal models of inflammation. Administration led to reduced levels of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving cyclopropanecarboxylic acid derivatives and morpholine-containing amines. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres improves yields. Optimization may involve varying solvents (DMF or DCM), reaction temperatures (0–25°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity. Yield improvements (e.g., from 9% to 43%) are achievable by modifying substituents on intermediates, as demonstrated in analogous cyclopropanecarboxamide syntheses .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., cyclopropane CH₂ groups at δ 1.0–1.5 ppm and morpholine N-CH₂ signals at δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. What are the predicted metabolic pathways for this compound, and how can metabolic stability be assessed?

  • Methodological Answer : In silico tools (e.g., SwissADME) predict phase I metabolism via cytochrome P450-mediated oxidation of the morpholine ring or cyclopropane moiety. In vitro assays using liver microsomes (human or rodent) quantify metabolic stability by measuring parent compound depletion over time. LC-MS/MS tracks metabolite formation (e.g., hydroxylated derivatives). Comparative studies with structural analogs (e.g., cyclopropylfentanyl) suggest potential glucuronidation as a phase II pathway .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropane and morpholine moieties in target binding?

  • Methodological Answer : Design analogs with:

  • Modified cyclopropane : Replace cyclopropane with cyclohexane or spirocyclic groups to assess steric effects.
  • Morpholine substitutions : Introduce electron-withdrawing groups (e.g., fluorine) or vary ring size (e.g., piperidine vs. morpholine).
    Evaluate binding affinity via radioligand displacement assays (e.g., μ-opioid receptor for neuroactive analogs) or enzyme inhibition studies. Data from SAR on thiazole-containing cyclopropanecarboxamides indicate that substituent polarity significantly impacts potency .

Q. What experimental models resolve contradictions between in vitro binding data and in vivo efficacy?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure levels with efficacy.
  • Knockout Models : Use transgenic animals (e.g., μ-opioid receptor knockouts) to confirm target specificity.
  • Behavioral Assays : Apply tail-flick (analgesia) or locomotor activity tests to validate in vitro neuroactivity predictions. Studies on cyclopropylfentanyl highlight the importance of blood-brain barrier penetration in reconciling in vitro vs. in vivo data .

Q. How can computational approaches predict target interactions and guide lead optimization?

  • Methodological Answer :

  • Molecular Docking : Dock the compound into homology models of targets (e.g., opioid receptors) using software like AutoDock Vina. Prioritize poses with hydrogen bonds to key residues (e.g., Asp147 in μ-opioid receptors).
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase. Validate with virtual screening libraries (e.g., ZINC database analogs) .

Q. What in vivo models are appropriate for assessing neuropharmacological activity?

  • Methodological Answer :

  • Rodent Models : Use conditioned place preference (CPP) for reward/aversion studies or self-administration assays for addiction potential.
  • Electrophysiology : Measure neuronal excitability in hypothalamic slices, given structural similarities to hypocretin/secretin peptides .
  • Thermal Nociception : Evaluate analgesic effects via hot-plate tests, comparing efficacy to morphine or fentanyl analogs .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported receptor binding affinities across studies?

  • Methodological Answer :

  • Assay Standardization : Use common reference ligands (e.g., DAMGO for μ-opioid receptors) and uniform buffer conditions (pH, ion concentrations).
  • Membrane Preparation : Isolate receptors from the same cell line (e.g., CHO-K1) to minimize variability.
  • Data Normalization : Express results as % inhibition relative to controls. Cross-validate with orthogonal methods (e.g., calcium flux assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.